molecular formula C19H16N2O2 B7497182 N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide

N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide

Cat. No. B7497182
M. Wt: 304.3 g/mol
InChI Key: SPMGOYBUEKPBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a critical role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain. This prevents JAK3 from phosphorylating its downstream targets, including signal transducer and activator of transcription (STAT) proteins. This ultimately leads to a reduction in cytokine signaling and a decrease in inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models of rheumatoid arthritis and psoriasis, N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide has been shown to reduce inflammation and joint damage. In patients with inflammatory bowel disease, N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide has been shown to reduce inflammation and improve clinical outcomes. N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide has also been shown to have an effect on T cell differentiation and function, which may be relevant to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for JAK3 and is highly specific, which reduces the risk of off-target effects. However, N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide also has some limitations. It has a relatively short half-life, which may limit its effectiveness in some applications. It is also not effective against other JAK family members, which may limit its use in diseases where multiple JAK family members are involved.

Future Directions

There are several future directions for research on N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide. One area of focus is on optimizing the pharmacokinetics of the drug to improve its efficacy and reduce the risk of side effects. Another area of focus is on developing combination therapies that target multiple cytokine signaling pathways, which may be more effective than targeting a single pathway. Finally, there is ongoing research on the role of JAK3 in other diseases, such as cancer, where N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide may have therapeutic potential.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide involves several steps, starting with the reaction of 2-aminobenzamide with cyclopropyl isocyanate to form the cyclopropylurea intermediate. This intermediate is then reacted with 2-bromo-5-phenyl-1,3-oxazole to form the final product, N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide. The synthesis of N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide has been optimized for high yield and purity, making it a suitable candidate for further research and development.

Scientific Research Applications

N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. JAK3 plays a critical role in cytokine signaling pathways, and inhibition of this pathway has been shown to be effective in treating autoimmune diseases. N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis and psoriasis. It has also been shown to be effective in reducing inflammation and improving clinical outcomes in patients with inflammatory bowel disease.

properties

IUPAC Name

N-cyclopropyl-2-(5-phenyl-1,3-oxazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18(21-14-10-11-14)15-8-4-5-9-16(15)19-20-12-17(23-19)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMGOYBUEKPBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2C3=NC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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